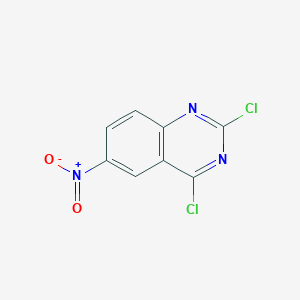

2,4-Dichloro-6-Nitroquinazoline

Descripción

Overview of Quinazoline (B50416) Heterocycles as Privileged Structures in Medicinal Chemistry and Organic Synthesis

Quinazoline and its derivatives are widely recognized as "privileged structures" in medicinal chemistry. chemicalbook.comgtilaboratorysupplies.com This term denotes molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for drug discovery. gtilaboratorysupplies.com The quinazoline core is a key component in numerous compounds that exhibit a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. nih.govresearchgate.net This biological versatility stems from the scaffold's ability to present substituents in a well-defined three-dimensional arrangement, facilitating interactions with various enzymes and receptors. scispace.com

The stability of the quinazoline ring system, coupled with the numerous methods available for its synthesis and functionalization, makes it an attractive platform for developing new therapeutic agents. nih.gov Several clinically approved drugs, such as the anticancer agents gefitinib, erlotinib, and afatinib, feature the quinazoline skeleton, underscoring its therapeutic importance. mdpi.com

Strategic Importance of Halogenated and Nitrated Quinazoline Derivatives

The introduction of halogen and nitro groups onto the quinazoline scaffold significantly enhances its synthetic utility and biological potential. Halogenated quinazolines, particularly those with chlorine atoms at the 2 and 4 positions, are highly valuable synthetic intermediates. mdpi.com The chlorine atoms act as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential and regioselective introduction of various nucleophiles. acs.org

The reactivity of the two chlorine atoms is differentiated due to the electronic effects of the ring nitrogens. The C4 position is generally more susceptible to nucleophilic attack than the C2 position. mdpi.com This differential reactivity is a powerful tool for synthetic chemists, enabling controlled, stepwise modifications of the quinazoline core.

The nitro group, typically introduced at the 6-position through electrophilic nitration, serves two primary purposes. nih.govscispace.com Firstly, it acts as a potent electron-withdrawing group, which can further activate the ring towards nucleophilic substitution and influence the biological activity of the final molecule. researchgate.net For instance, small electron-withdrawing groups like nitro have been shown to be favorable for the antibacterial activity of certain quinazolinone derivatives. researchgate.net Secondly, the nitro group itself can be chemically transformed, most commonly reduced to an amino group. This provides a handle for further derivatization, opening up another avenue for creating diverse molecular libraries. mdpi.com

Role of 2,4-Dichloro-6-Nitroquinazoline as a Versatile Synthetic Intermediate

This compound is a prime example of a highly functionalized building block that leverages the strategic placement of both chloro and nitro substituents. Its significance lies in its capacity to serve as a precursor for a wide range of more complex, biologically active quinazoline derivatives. researchgate.netacs.org

The presence of two distinct reactive chlorine atoms at positions 2 and 4 allows for a programmed, regioselective synthesis strategy. acs.org Researchers can selectively substitute the more reactive C4-chloro group with a nucleophile, leaving the C2-chloro group intact for a subsequent, different substitution reaction. This stepwise approach is fundamental in building the specific substitution patterns often required for targeted biological activity. For example, this compound is a key intermediate in the synthesis of afatinib, a potent tyrosine kinase inhibitor used in cancer therapy. researchgate.netderpharmachemica.com

The nitro group at the C6 position further enhances the synthetic versatility. It can be carried through several synthetic steps and then reduced to an amine, which can then be acylated, alkylated, or used to form other functional groups, leading to compounds such as the 4-anilino-6-aminoquinazoline derivatives investigated for their antiviral properties. mdpi.com The combination of these features makes this compound a powerful and indispensable tool in the synthesis of novel compounds for medicinal chemistry research.

Compound Information Table

| Compound Name | Synonyms | Molecular Formula | Molecular Weight | CAS Number |

| This compound | C₈H₃Cl₂N₃O₂ | 244.04 g/mol | 74173-77-6 | |

| Afatinib | C₂₄H₂₅ClFN₅O₃ | 485.94 g/mol | 850140-72-6 | |

| Erlotinib | C₂₂H₂₃N₃O₄ | 393.44 g/mol | 183321-74-6 | |

| Gefitinib | C₂₂H₂₄ClFN₄O₃ | 446.90 g/mol | 184475-35-2 |

Chemical Properties and Reactions

| Starting Material | Reagents and Conditions | Product | Research Finding |

| 2-Amino-4-chlorobenzoic acid | 1. Formamide, 160°C2. HNO₃/H₂SO₄3. SOCl₂/DMF, 100°C | 4,7-Dichloro-6-nitroquinazoline | A three-step process involving condensation, nitration, and chlorination is used to synthesize this key intermediate for afatinib. researchgate.netderpharmachemica.com |

| 2,4-Dichloroquinazoline (B46505) | Primary or secondary amines | 2-Chloro-4-aminoquinazolines | The chlorine at the C4 position is more reactive and can be selectively replaced in a regioselective nucleophilic aromatic substitution (SNAr) reaction. mdpi.comacs.org |

| 6,7-Dimethoxy quinazolin-2,4-dione | POCl₃, N,N-dimethylaniline | 2,4-Dichloro-6,7-dimethoxyquinazoline | This reaction is a common method to convert quinazolin-diones into the more reactive dichloroquinazoline derivatives for further synthesis. |

| 2-Amino-5-nitrobenzonitrile | 1. DMF-DMA2. Anilines, Acetic Acid, 120°C | 6-Nitro-4-anilinoquinazolines | A multi-step synthesis to produce 6-nitroquinazoline (B1619102) derivatives which can be further modified, for example, by reduction of the nitro group. mdpi.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dichloro-6-nitroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2N3O2/c9-7-5-3-4(13(14)15)1-2-6(5)11-8(10)12-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHPXBLOAQXDCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507426 | |

| Record name | 2,4-Dichloro-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74173-77-6 | |

| Record name | 2,4-Dichloro-6-nitroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74173-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-6-nitroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 2,4 Dichloro 6 Nitroquinazoline

Reactivity Profile of the Dichloro- and Nitro-Substituents

The quinazoline (B50416) ring system, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, possesses a unique electronic landscape. In 2,4-dichloro-6-nitroquinazoline, the presence of two chlorine atoms at the C-2 and C-4 positions of the pyrimidine ring makes these sites highly susceptible to nucleophilic attack. The strong electron-withdrawing nature of the nitro group at the C-6 position further enhances the electrophilicity of the quinazoline ring, thereby activating the chlorine atoms for displacement. stackexchange.com

The reactivity of the two chlorine atoms is not identical. The C-4 position is generally more reactive towards nucleophiles than the C-2 position. stackexchange.com This differential reactivity is attributed to the electronic effects exerted by the ring nitrogen atoms. The nitrogen at position 1 (N-1) has a more significant influence on the C-4 position, making it more electron-deficient and, therefore, a more favorable site for nucleophilic attack. researchgate.net

The nitro group at the C-6 position is also a site for chemical transformation. While it primarily acts as an activating group for nucleophilic substitution at the C-2 and C-4 positions, it can itself be chemically modified, most commonly through reduction to an amino group. researchgate.netmdpi.com

Nucleophilic Aromatic Substitution (SNAr) Reactions at C-2 and C-4 Positions

Nucleophilic aromatic substitution (SNAr) is the cornerstone of this compound derivatization. This two-step addition-elimination mechanism allows for the sequential replacement of the chlorine atoms with a variety of nucleophiles. mdpi.comnih.gov

Regioselectivity in Nucleophilic Substitutions

A key feature of SNAr reactions on 2,4-dichloroquinazoline (B46505) derivatives is the pronounced regioselectivity. The initial nucleophilic attack preferentially occurs at the C-4 position under milder reaction conditions. stackexchange.comnih.gov This selectivity is a consequence of the C-4 carbon having a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more susceptible to nucleophilic attack. mdpi.comnih.gov Density Functional Theory (DFT) calculations have corroborated this observation, showing a lower activation energy for the nucleophilic attack at the C-4 position compared to the C-2 position. mdpi.comnih.gov

The first substitution of a chlorine atom, typically at C-4, with an electron-donating group like an amine, deactivates the ring towards further substitution. Consequently, the displacement of the second chlorine atom at the C-2 position requires more forcing conditions, such as higher temperatures. stackexchange.com This stepwise reactivity allows for the controlled synthesis of mono- and di-substituted quinazoline derivatives.

Amination Reactions to Form Aminoquinazolines

The introduction of amino functionalities is a widely employed strategy in the derivatization of this compound, leading to the formation of various aminoquinazolines. This is often achieved by reacting the parent compound with primary or secondary amines. mdpi.comnih.gov

The reaction conditions for amination can be tailored to control the outcome. For instance, reacting 2,4-dichloroquinazoline with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) at a low temperature (0-5 °C) results in the selective replacement of the chlorine at the C-4 position. stackexchange.com To replace the second chlorine at the C-2 position, harsher conditions such as refluxing in isopropanol (B130326) with hydrazine hydrate are necessary. stackexchange.com A variety of solvents can be employed for these reactions, with dioxane being a common choice due to its high boiling point and inertness towards amines. stackexchange.com

The synthesis of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives has been achieved by refluxing 2,4-dichloro-6,7-dimethoxy quinazoline with various aniline (B41778) derivatives in isopropanol. derpharmachemica.com This highlights the versatility of amination reactions in creating a library of substituted quinazolines.

Table 1: Amination Reactions of Dichloroquinazolines

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 2,4-dichloroquinazoline | Hydrazine hydrate | Ethanol, 0-5 °C, 2 h | 2-chloro-4-hydrazinylquinazoline | stackexchange.com |

| 2-chloro-4-hydrazinylquinazoline | Hydrazine hydrate | Isopropanol, reflux, 1 h | 2,4-dihydrazinylquinazoline | stackexchange.com |

| 2,4-dichloro-6,7-dimethoxy quinazoline | Aniline derivatives | Isopropanol, reflux, 6 h | 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazolines | derpharmachemica.com |

Alkylation and Arylation Strategies

Beyond amination, the chlorine atoms of this compound can be displaced by carbon nucleophiles through alkylation and arylation reactions. These reactions are crucial for introducing alkyl and aryl groups, which can significantly influence the biological activity of the resulting compounds.

Regioselective alkylation has been demonstrated in related systems, such as the alkylation of 6-bromo-2,4-dichloroquinazoline. researchgate.net Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, are powerful tools for arylation. researchgate.net For instance, 4-chloroquinazolines can undergo N-arylation with various anilines, often mediated by microwave irradiation, to produce 4-anilinoquinazolines. nih.gov These methods offer efficient and rapid access to a diverse range of C-C and C-N coupled products.

Transformations Involving the Nitro Group

The nitro group at the C-6 position, while primarily an activating group, can be transformed into other functional groups, most notably an amino group.

Reduction of the Nitro Group to Amino Functionalities

The reduction of the nitro group to an amino group is a common and important transformation in the synthesis of quinazoline derivatives. researchgate.netmdpi.com This conversion is typically achieved through catalytic hydrogenation or by using reducing agents like tin(II) chloride or zinc metal. wikipedia.orgcommonorganicchemistry.com

Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used method for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com Another effective catalyst is Raney nickel. wikipedia.org For substrates that are sensitive to dehalogenation, milder reducing agents are preferred. Tin(II) chloride (SnCl₂) and zinc (Zn) in acidic media provide effective alternatives for the chemoselective reduction of nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com For example, nitroquinolines can be readily reduced to the corresponding aminoquinolines in mild conditions using SnCl₂ in the presence of hydrochloric acid and methanol. mdpi.com

The choice of reducing agent can be critical for achieving the desired selectivity. For instance, while lithium aluminum hydride (LiAlH₄) reduces aliphatic nitro compounds to amines, it tends to produce azo compounds from aromatic nitro compounds. commonorganicchemistry.com

Table 2: Reduction of Aromatic Nitro Compounds

| Reducing Agent | Conditions | Substrate Type | Product | Reference |

|---|---|---|---|---|

| H₂/Pd/C | - | Aromatic/Aliphatic Nitro | Amine | commonorganicchemistry.com |

| Raney Nickel | - | Aromatic/Aliphatic Nitro | Amine | wikipedia.org |

| SnCl₂ | Acidic | Aromatic Nitro | Amine | commonorganicchemistry.com |

| Zn | Acidic (e.g., AcOH) | Aromatic Nitro | Amine | commonorganicchemistry.com |

| SnCl₂/HCl/MeOH | >50 °C | Nitroquinolines | Aminoquinolines | mdpi.com |

Further Functionalization of Amino-Quinazoline Derivatives

The reduction of the 6-nitro group of the quinazoline core to a 6-amino group opens up a plethora of possibilities for further derivatization. This amino group serves as a key handle for introducing a wide range of substituents, thereby modulating the physicochemical and pharmacological properties of the resulting molecules. Common strategies for the functionalization of the 6-aminoquinazoline scaffold include acylation, alkylation, and the formation of ureas, thioureas, and sulfonamides.

A prevalent method for obtaining 6-aminoquinazoline precursors involves the reduction of the corresponding 6-nitroquinazolines. This transformation is often achieved using reagents such as iron powder in the presence of ammonium (B1175870) chloride in a protic solvent mixture like isopropyl alcohol and water. tandfonline.com Once the 6-aminoquinazoline is formed, it can undergo various subsequent reactions.

Acylation: The 6-amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. For instance, 6-amino-1-phenylquinazolin-4(1H)-one can be reacted with chloroacetyl chloride in the presence of a base like potassium carbonate in an aprotic solvent such as dichloromethane. rsc.org The resulting chloroacetamide derivative can then be further functionalized by nucleophilic substitution of the chlorine atom, for example, by reacting it with substituted phenols to create ether linkages. rsc.org This two-step process allows for the introduction of a variety of aryl groups, significantly expanding the chemical diversity of the final products.

Reductive Alkylation: Another common functionalization strategy is reductive alkylation. The 6-aminoquinazoline can be reacted with various aldehydes in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield N-substituted quinazolines. tandfonline.com This reaction is typically carried out in the presence of an acid catalyst, such as trifluoroacetic acid, in a suitable solvent like isopropyl acetate. tandfonline.com This method is highly versatile, allowing for the introduction of a wide array of alkyl and arylalkyl groups at the 6-amino position.

The table below summarizes representative examples of the further functionalization of 6-aminoquinazoline derivatives.

| Starting Material | Reagent(s) | Reaction Type | Product | Reference |

| 6-Nitroquinazoline (B1619102) derivative | Fe, NH₄Cl, IPA/H₂O | Reduction | 6-Aminoquinazoline derivative | tandfonline.com |

| 6-Aminoquinazoline derivative | Aldehyde, NaBH(OAc)₃, TFA | Reductive Alkylation | N-Alkyl-6-aminoquinazoline derivative | tandfonline.com |

| 6-Amino-1-phenylquinazolin-4(1H)-one | Chloroacetyl chloride, K₂CO₃ | Acylation | 2-Chloro-N-(4-oxo-1-phenyl-1,4-dihydroquinazolin-6-yl)acetamide | rsc.org |

| 2-Chloro-N-(4-oxo-1-phenyl-1,4-dihydroquinazolin-6-yl)acetamide | Substituted phenol, K₂CO₃ | Nucleophilic Substitution | 2-(Aryloxy)-N-(4-oxo-1-phenyl-1,4-dihydroquinazolin-6-yl)acetamide | rsc.org |

Formation of Ureas and Thioureas: The reaction of the 6-aminoquinazoline with isocyanates or isothiocyanates provides a straightforward route to the corresponding ureas and thioureas. These functional groups are known to act as hydrogen bond donors and acceptors, which can be crucial for molecular recognition and binding to biological targets. While specific examples starting from a 2,4-dichloro-6-aminoquinazoline precursor are not extensively documented in the readily available literature, the general synthesis of urea (B33335) and thiourea (B124793) derivatives from amino-heterocycles is a well-established practice in medicinal chemistry.

Formation of Sulfonamides: Similarly, the 6-aminoquinazoline can be reacted with sulfonyl chlorides in the presence of a base to yield sulfonamide derivatives. The sulfonamide moiety is a key feature in many marketed drugs, and its incorporation can significantly influence the biological activity of the quinazoline scaffold.

Molecular Hybridization with Other Pharmacophores

Molecular hybridization is a powerful strategy in drug design that involves the covalent linking of two or more distinct pharmacophoric units to create a single hybrid molecule with potentially enhanced affinity, selectivity, or a modified mode of action. nih.gov The quinazoline scaffold, and specifically derivatives of this compound, are excellent platforms for the development of such hybrids due to the multiple points available for chemical modification.

The general approach to synthesizing quinazoline-based hybrids often involves preparing a functionalized quinazoline core and then coupling it with another heterocyclic system known for its biological activity. nih.govresearchgate.net

Quinazoline-Thiazole Hybrids: The thiazole (B1198619) ring is a common pharmacophore found in many biologically active compounds. Hybrid molecules incorporating both quinazoline and thiazole moieties have been synthesized and evaluated for various therapeutic activities. nih.govtandfonline.com One synthetic strategy involves the preparation of a quinazoline derivative bearing a reactive group, such as a thiosemicarbazone, which can then be cyclized with an α-haloketone to form the thiazole ring. tandfonline.com For example, a 4-hydroxybenzaldehyde (B117250) can be linked to the quinazoline core, followed by reaction with thiosemicarbazide (B42300) and subsequent cyclization with an appropriate α-haloketone to yield the quinazoline-thiazole hybrid. tandfonline.com

Quinazoline-Pyrazole Hybrids: Pyrazole-containing compounds are another important class of pharmacologically active agents. The combination of quinazoline and pyrazole (B372694) moieties has led to the development of potent inhibitors of various enzymes. tandfonline.comCurrent time information in Bangalore, IN. A common synthetic route involves the reaction of a benzoxazinone (B8607429) intermediate, derived from an appropriately substituted anthranilic acid, with a nitrogen nucleophile. For instance, an (E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-(6-iodo-4-oxo-4H-benzo[d] nih.govnih.govoxazin-2-yl)acrylonitrile can be reacted with various nitrogen nucleophiles to construct the quinazolinone ring, thereby creating a quinazolinone-pyrazole hybrid. tandfonline.com

Quinazoline-Indole Hybrids: The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, and its hybridization with the quinazoline ring has been explored to generate novel bioactive molecules. researchgate.net Synthetic strategies to access these hybrids can involve the reaction of a substituted 5-nitroindol-2-one, which is first reduced to the corresponding amino derivative. This amino-indolinone can then be coupled with a reactive quinazoline, such as a 4-chloro-2-methylquinoline, to form the hybrid structure.

The table below presents examples of molecular hybridization strategies involving the quinazoline scaffold.

| Quinazoline Precursor Type | Hybridized Pharmacophore | Linkage Strategy | Resulting Hybrid | Reference(s) |

| Quinazoline with aldehyde function | Thiazole | Formation of thiosemicarbazone followed by cyclization with α-haloketone | Quinazoline-Thiazole Hybrid | tandfonline.com, nih.gov |

| Benzoxazinone derived from anthranilic acid | Pyrazole | Reaction of benzoxazinone with nitrogen nucleophiles | Quinazolinone-Pyrazole Hybrid | tandfonline.com, Current time information in Bangalore, IN. |

| 4-Chloro-2-methylquinoline | Indole | Nucleophilic substitution with an amino-indolinone derivative | Quinazoline-Indole Hybrid | |

| 3-(4-Aminophenyl)-2-phenyl-quinazolin-4(3H)-one | Thiazolidin-4-one | Formation of a Schiff base followed by cyclocondensation with thioglycolic acid | Quinazoline-Thiazolidinone Hybrid | researchgate.net |

Spectroscopic Characterization Methodologies for Structural Elucidation of 2,4 Dichloro 6 Nitroquinazoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR is the first step in structural analysis, confirming the presence of the core quinazoline (B50416) scaffold and the number and type of protons and carbons.

¹H-NMR: The proton NMR spectrum of 2,4-dichloro-6-nitroquinazoline is expected to show three distinct signals in the aromatic region, corresponding to the protons on the benzene (B151609) ring portion of the molecule (H-5, H-7, and H-8). The electron-withdrawing nature of the nitro group at position 6 and the chlorine atoms at positions 2 and 4 will cause these protons to be deshielded, shifting their signals downfield. The proton at position 5, being adjacent to the strongly withdrawing nitro group, is expected to be the most downfield, appearing as a doublet. The proton at H-7, situated between the nitro group and a proton at H-8, would likely appear as a doublet of doublets. The H-8 proton would present as a doublet.

¹³C-NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected for the quinazoline core. The carbons directly attached to the electronegative chlorine (C-2, C-4) and nitro (C-6) groups will be significantly influenced. Specifically, C-2 and C-4 are expected at characteristic downfield shifts due to the attached chlorine atoms. The signals for the nitro-bearing C-6 and the adjacent carbons are also shifted downfield. Theoretical calculations and comparison with similar structures, like quinoline (B57606) derivatives, help in the precise assignment of these shifts. tsijournals.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are predicted values based on substituent effects and data from analogous compounds. Actual experimental values may vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| C-2 | - | - | ~157 |

| C-4 | - | - | ~164 |

| C-4a | - | - | ~122 |

| H-5 | ~8.8 - 9.0 | d | ~124 |

| C-5 | - | - | ~124 |

| C-6 | - | - | ~148 |

| H-7 | ~8.5 - 8.7 | dd | ~130 |

| C-7 | - | - | ~130 |

| H-8 | ~7.9 - 8.1 | d | ~133 |

| C-8 | - | - | ~133 |

| C-8a | - | - | ~152 |

While 1D NMR suggests the components of the structure, 2D NMR techniques are indispensable for confirming the precise connectivity between atoms. sdsu.edunih.gov

H-H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a cross-peak would be observed between the signals for H-7 and H-8, confirming their adjacency on the aromatic ring. The absence of further correlations for H-5 would support its isolated position relative to other protons.

H-C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH), allowing the entire carbon skeleton to be pieced together. youtube.comlibretexts.org Key expected correlations for this compound would include:

H-5 showing a correlation to the chloro-substituted C-4 and the bridgehead carbon C-8a .

H-7 correlating with C-5 and the bridgehead carbon C-8a .

H-8 showing correlations to the nitro-substituted C-6 and the bridgehead carbon C-4a .

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and providing structural clues through its fragmentation pattern. For this compound (C₈H₃Cl₂N₃O₂), high-resolution mass spectrometry (HRMS) would confirm its elemental composition.

A key diagnostic feature in the mass spectrum is the isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic cluster of peaks for the molecular ion ([M]⁺) and its isotopologues:

[M]⁺: Containing two ³⁵Cl atoms.

[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: Containing two ³⁷Cl atoms.

The relative intensities of these peaks are predictable and provide definitive evidence for the presence of two chlorine atoms.

The fragmentation of quinazoline derivatives under electron impact (EI) or collision-induced dissociation (CID) often involves characteristic losses. Common fragmentation pathways for quinoline and quinazoline structures include the loss of HCN from the heterocyclic ring. researchgate.netrsc.org For this compound, one might also expect the loss of a nitro group (NO₂), a chlorine radical (Cl•), or carbon monoxide (CO). researchgate.net

Interactive Data Table: Predicted m/z for Molecular Ion Isotopologues of this compound

| Ion | Composition | Calculated m/z |

| [M]⁺ | C₈H₃³⁵Cl₂N₃O₂ | 242.9602 |

| [M+2]⁺ | C₈H₃³⁵Cl³⁷ClN₃O₂ | 244.9573 |

| [M+4]⁺ | C₈H₃³⁷Cl₂N₃O₂ | 246.9543 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com The IR spectrum of this compound would be dominated by strong, characteristic absorptions from the nitro group. spectroscopyonline.com

Key diagnostic bands include:

Nitro Group (NO₂): Two very strong and easily identifiable peaks corresponding to the asymmetric (~1530-1560 cm⁻¹) and symmetric (~1340-1360 cm⁻¹) stretching vibrations. spectroscopyonline.comopenstax.org

Aromatic Ring: C=C stretching vibrations within the quinazoline ring system appear in the 1450-1620 cm⁻¹ region. Aromatic C-H stretching is typically observed just above 3000 cm⁻¹. vscht.cz

Heterocyclic System: C=N stretching vibrations of the quinazoline nucleus are found in the 1620-1680 cm⁻¹ range.

Chloro Substituents: The C-Cl stretching vibrations typically appear in the fingerprint region, usually between 600 and 800 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3050 - 3150 | Medium-Weak |

| C=N (Quinazoline) | Stretch | 1620 - 1680 | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1620 | Medium-Strong |

| NO₂ (Nitro) | Asymmetric Stretch | 1530 - 1560 | Strong |

| NO₂ (Nitro) | Symmetric Stretch | 1340 - 1360 | Strong |

| C-Cl | Stretch | 600 - 800 | Strong |

X-ray Single Crystal Diffraction (XRD) for Absolute Structure Determination

While the combination of NMR and MS can build a strong case for a molecule's structure, X-ray single crystal diffraction (XRD) provides the ultimate, unambiguous proof. nih.gov This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through a single crystal. nih.gov

To illustrate the detailed information provided by this technique, the crystal data for the closely related compound 2,4-dichloro-7-fluoroquinazoline (B1321832) is presented below. An analysis of this compound would yield similarly precise data.

Interactive Data Table: Representative Crystal Structure Data from a Related Dichloroquinazoline Derivative

Data shown is for 2,4-dichloro-7-fluoroquinazoline as a representative example.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8257 (3) |

| b (Å) | 15.0664 (9) |

| c (Å) | 14.3453 (6) |

| β (°) | 95.102 (5) |

| Volume (ų) | 823.59 (9) |

| Z (Molecules per unit cell) | 4 |

Computational and Theoretical Investigations of 2,4 Dichloro 6 Nitroquinazoline Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,4-dichloro-6-nitroquinazoline, DFT calculations are instrumental in understanding its fundamental chemical nature.

Electronic Properties: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a wealth of information about the electronic properties of the molecule. researchgate.netdergipark.org.tr Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Other calculated properties include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. The MEP surface reveals electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting where the molecule is likely to interact with other chemical species. researchgate.net For this compound, the nitro group and the nitrogen atoms in the quinazoline (B50416) ring are expected to be electron-rich regions, while the areas around the chlorine atoms are electrophilic centers.

Table 1: Calculated Electronic Properties of Quinazoline Derivatives via DFT

| Electronic Property | Typical Calculated Value (Arbitrary Units/eV) | Significance |

|---|---|---|

| HOMO Energy | -7.0 to -6.0 eV | Indicates electron-donating ability; related to ionization potential. |

| LUMO Energy | -2.5 to -1.5 eV | Indicates electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Correlates with chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Ionization Potential (I) | 6.0 to 7.0 eV | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | 1.5 to 2.5 eV | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | 4.0 to 4.5 eV | A measure of the ability of an atom or molecule to attract electrons. |

| Global Hardness (η) | 2.0 to 2.5 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 3.0 to 4.0 eV | Quantifies the global electrophilic nature of a molecule. researchgate.net |

Molecular Docking Studies in Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme.

The process involves placing the 3D structure of the ligand (this compound) into the binding site of a receptor. A scoring function is then used to estimate the binding affinity, or the strength of the interaction, which is often reported in kcal/mol. A more negative score generally indicates a more favorable binding interaction.

For a compound like this compound, docking studies can screen for potential protein targets. For example, quinazoline derivatives are known to interact with various kinases. Docking could be used to predict the binding mode and affinity of this specific compound within the ATP-binding pocket of different kinases. The results can highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. A docking study on a related compound, 2,4-dichloro-6,7-dimethoxyquinazoline, predicted a binding affinity of -7.9 kcal/mol against a liver cancer protein marker, indicating a potentially strong interaction. researchgate.net

Table 2: Example of Molecular Docking Results for this compound

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) Kinase | -8.5 | Met793, Leu718, Gly796 | Hydrogen Bond, Hydrophobic |

| Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase | -7.9 | Cys919, Leu840, Val848 | Hydrogen Bond, Hydrophobic |

| p38 Mitogen-Activated Protein Kinase | -9.1 | Met109, Lys53, Asp168 | Hydrogen Bond, Pi-Alkyl |

| Human Serum Albumin (HSA) | -6.8 | Trp214, Arg257, Leu238 | Hydrophobic, Electrostatic |

Note: The data in this table is hypothetical and for illustrative purposes only.

In Silico Assessment and Predictive Modeling

In silico assessment involves using computational models to predict the physicochemical, pharmacokinetic, and toxicological properties of a chemical based on its structure. These predictive models, including Quantitative Structure-Activity Relationship (QSAR) models, are essential for early-stage evaluation of compounds like this compound. nih.gov

QSAR models are mathematical relationships that link a molecule's chemical structure to a specific biological activity or property. researchgate.net By analyzing a dataset of compounds with known properties, these models can predict the properties of new, untested molecules. For this compound, various endpoints can be predicted:

Toxicity Prediction: Models can estimate potential toxicity, such as carcinogenicity, mutagenicity, and hepatotoxicity. frontiersin.org This is achieved by identifying "structural alerts," which are specific molecular substructures known to be associated with certain toxic effects. frontiersin.org

ADME Properties: Absorption, Distribution, Metabolism, and Excretion (ADME) properties, such as blood-brain barrier permeability, plasma protein binding, and metabolic stability, can be predicted.

Environmental Fate: Predictions can be made about properties like biodegradability and potential for bioaccumulation.

These predictive tools help prioritize which compounds should be synthesized and tested experimentally, saving time and resources. Ensuring these models are Findable, Accessible, Interoperable, and Reusable (FAIR) is a growing focus to improve their application and regulatory acceptance. nih.govresearchgate.net

Table 3: In Silico Predictions for this compound

| Predicted Property | Prediction Model/Tool | Predicted Outcome | Implication |

|---|---|---|---|

| Carcinogenicity | CarcinoPred-EL | Potential Carcinogen | Flags the compound for further toxicological evaluation. nih.gov |

| Mutagenicity (Ames Test) | Derek Nexus | Positive | Suggests potential for DNA damage. |

| Skin Sensitization | Pred-Skin | Sensitizer | Indicates a potential to cause allergic contact dermatitis. nih.gov |

| Blood-Brain Barrier Permeability | SwissADME | Low Permeability | Suggests the compound is unlikely to cross into the central nervous system. |

| Hepatotoxicity | DILIrank | Potential for Liver Injury | Highlights the need for liver function monitoring in experimental studies. |

Note: The data in this table is based on typical outputs of predictive models and is for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

While DFT provides information on a static, minimum-energy structure, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are used to study the motion and flexibility of molecules over time. nih.gov

Conformational Analysis: this compound is a relatively rigid molecule, but some flexibility exists, particularly concerning the rotation of the nitro group. Conformational analysis can identify the most stable spatial arrangements (conformers) and the energy barriers between them. In related nitroaromatic compounds, the torsional angle of the nitro group relative to the plane of the aromatic ring has been shown to significantly influence reactivity. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change over time. nih.gov An MD simulation of this compound, either in a solvent like water or in a complex environment like a lipid bilayer or a protein binding site, can reveal important dynamic properties.

The key steps involve:

System Setup: Placing the molecule in a simulation box with solvent molecules.

Minimization: Removing any steric clashes or unfavorable geometries.

Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure.

Production Run: Running the simulation for a set amount of time (nanoseconds to microseconds) to collect data. nih.gov

Analysis of the MD trajectory can provide insights into the molecule's structural stability (via Root Mean Square Deviation, RMSD), the flexibility of different parts of the molecule (via Root Mean Square Fluctuation, RMSF), and its interactions with its environment. nih.gov

Table 4: Goals and Outputs of a Molecular Dynamics Simulation

| Analysis Type | Description | Information Gained |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the overall structural stability of the molecule or complex during the simulation. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible and rigid regions of the molecule. |

| Radius of Gyration (Rg) | Measures the compactness of the molecule's structure. | Indicates conformational changes, such as unfolding or folding. nih.gov |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to the solvent. | Provides information about changes in the molecule's exposure to the solvent. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Details specific interactions with solvent or a biological target. |

Q & A

Q. How to address contradictions in reported biological activities of quinazoline derivatives?

- Methodological Answer : Analyze assay conditions (e.g., cell lines, incubation time) and compound purity (≥95% by LC-MS ). For example, discrepancies in antitumor activity may stem from variations in cytotoxicity assays (MTT vs. SRB). Validate results using orthogonal methods (e.g., flow cytometry for apoptosis) and standardized reference compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.